

# SR-1114 quality control and purity assessment

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## Compound of Interest

Compound Name: SR-1114

Cat. No.: B12409305

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## SR-1114 Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing **SR-1114**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the ENL/AF9 YEATS domains. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the underlying biological pathways to ensure the successful design and execution of your experiments.

## Frequently Asked Questions (FAQs)

1. What is **SR-1114** and what is its mechanism of action?

**SR-1114** is a first-in-class PROTAC degrader that targets the ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9) proteins for degradation.<sup>[1][2]</sup> It is a heterobifunctional molecule composed of a ligand that binds to the ENL/AF9 YEATS domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[2]</sup> By bringing ENL/AF9 into proximity with the E3 ligase, **SR-1114** induces the ubiquitination and subsequent proteasomal degradation of the target proteins.<sup>[2]</sup>

2. What are the primary applications of **SR-1114** in research?

**SR-1114** is primarily used in the study of acute myeloid leukemia (AML) and other MLL-rearranged leukemias where ENL and AF9 are known to be critical for disease progression.<sup>[1]</sup>

[2] It serves as a chemical probe to investigate the biological functions of ENL and AF9 and to validate them as therapeutic targets.

3. In which cell lines has **SR-1114** been shown to be effective?

**SR-1114** has been demonstrated to induce the degradation of ENL in various acute leukemia cell lines, including MV4;11, MOLM-13, and OCI/AML-2.[2]

4. What are the known off-target effects of **SR-1114**?

As a thalidomide-based PROTAC, **SR-1114** utilizes the CRBN E3 ligase. This class of degraders is known to have potential off-target effects, most notably the degradation of the transcription factor IKZF1 (Ikaros).[3][4] Researchers should consider this when interpreting experimental results.

5. How should **SR-1114** be stored and handled?

For long-term storage, it is recommended to store **SR-1114** as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound integrity.

## Quality Control and Purity Assessment

Ensuring the quality and purity of **SR-1114** is critical for reproducible experimental outcomes. The following tables summarize the key analytical methods and expected results for quality control.

### Purity Assessment

| Analytical Method  | Parameter                         | Acceptance Criteria                             |
|--------------------|-----------------------------------|---|
| HPLC-MS            | Purity                            | ≥ 95%   |
| Molecular Weight   | Matches theoretical mass ± 0.5 Da |   |
| <sup>1</sup> H NMR | Spectrum                          | Consistent with the proposed chemical structure |
| HRMS               | Mass Accuracy                     | < 5 ppm   |

## Solubility and Stability

| Solvent         | Solubility      | Stability Notes  |
|-----------------|-----------------|--|
| DMSO            | $\geq 10$ mg/mL | Prepare fresh working solutions from DMSO stocks. Avoid repeated freeze-thaw cycles.   |
| Aqueous Buffers | Poor            | SR-1114 has low aqueous solubility. For cell-based assays, dilute from a high-concentration DMSO stock into the final culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically $\leq 0.5\%$ ). |

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing PROTAC molecules and should be optimized for your specific experimental setup.

### Protocol 1: Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the purity and molecular weight of **SR-1114**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Materials:

- SR-1114** sample

- HPLC-grade water with 0.1% formic acid (Mobile Phase A)
- HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m particle size)

#### Procedure:

- Prepare a 1 mg/mL stock solution of **SR-1114** in DMSO.
- Dilute the stock solution to a final concentration of 10  $\mu$ g/mL in a 50:50 mixture of Mobile Phase A and B.
- Set the HPLC flow rate to 0.4 mL/min and the column temperature to 40°C.
- Inject 5  $\mu$ L of the sample.
- Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- Monitor the UV absorbance at a suitable wavelength (e.g., 254 nm).
- The MS should be operated in positive ion mode, scanning a mass range that includes the expected molecular weight of **SR-1114**.

#### Data Analysis:

- Assess the purity of the compound by integrating the peak area of the main peak in the UV chromatogram.
- Confirm the identity of **SR-1114** by comparing the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical value.

## Protocol 2: Structural Confirmation by $^1\text{H}$ NMR Spectroscopy

Objective: To confirm the chemical structure of **SR-1114**.

#### Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

#### Materials:

- **SR-1114** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)

#### Procedure:

- Dissolve the **SR-1114** sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
- Acquire a <sup>1</sup>H NMR spectrum according to the instrument's standard operating procedures.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).

#### Data Analysis:

- Compare the chemical shifts, coupling constants, and integration values of the observed peaks with the expected spectrum for the structure of **SR-1114**.

## Troubleshooting Guides

### Issue 1: Little to No Degradation of ENL/AF9

| Potential Cause                 | Troubleshooting Step   |
|---------------------------------|--|
| Compound Integrity              | Verify the purity and identity of your SR-1114 batch using HPLC-MS and NMR. Ensure proper storage and handling to prevent degradation.   |
| Low CRBN Expression             | Confirm the expression of Cereblon (CRBN) in your cell line of interest by western blot or qPCR. Choose a cell line with adequate CRBN levels.   |
| Poor Cell Permeability          | While SR-1114 has demonstrated activity in several cell lines, permeability can be a limiting factor for some PROTACs. Consider using cellular thermal shift assays (CETSA) to confirm target engagement within the cell.  |
| "Hook Effect"                   | At high concentrations, PROTACs can form binary complexes (SR-1114-ENL or SR-1114-CRBN) that are not productive for degradation, leading to a decrease in degradation efficiency. Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 $\mu$ M) to identify the optimal concentration for degradation. |
| Incorrect Experimental Duration | The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.   |

## Issue 2: Off-Target Effects Observed

| Potential Cause      | Troubleshooting Step   |
|----------------------|--|
| Degradation of IKZF1 | The degradation of IKZF1 is a known off-target effect of thalidomide-based PROTACs.[3][4] To confirm that the observed phenotype is due to ENL/AF9 degradation and not IKZF1, consider using a negative control compound that does not bind ENL/AF9 but still recruits CRBN. Additionally, RNAi-mediated knockdown of ENL/AF9 can be used to compare phenotypes. |
| General Cytotoxicity | High concentrations of SR-1114 or prolonged exposure may lead to non-specific cytotoxicity. Determine the cytotoxic concentration of SR-1114 in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) and use concentrations below this threshold for your degradation experiments.   |

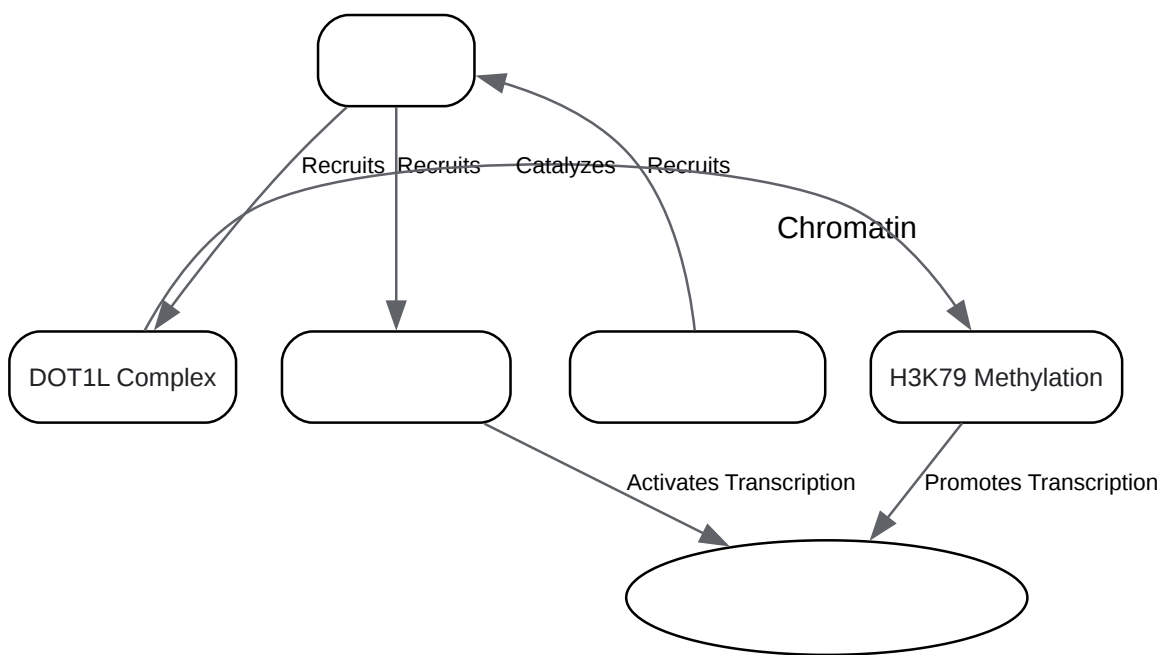
## Signaling Pathways and Experimental Workflows

### ENL/AF9 Signaling Pathway in MLL-Rearranged Leukemia

The ENL and AF9 proteins are critical components of transcriptional regulatory complexes. In MLL-rearranged leukemias, they play a key role in the recruitment of machinery that promotes the expression of oncogenes such as HOXA9 and MYC. ENL/AF9 can recruit both the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L to chromatin, leading to aberrant gene expression and leukemogenesis.

## ENL/AF9 Signaling in MLL-Rearranged Leukemia

## Recruited Complexes

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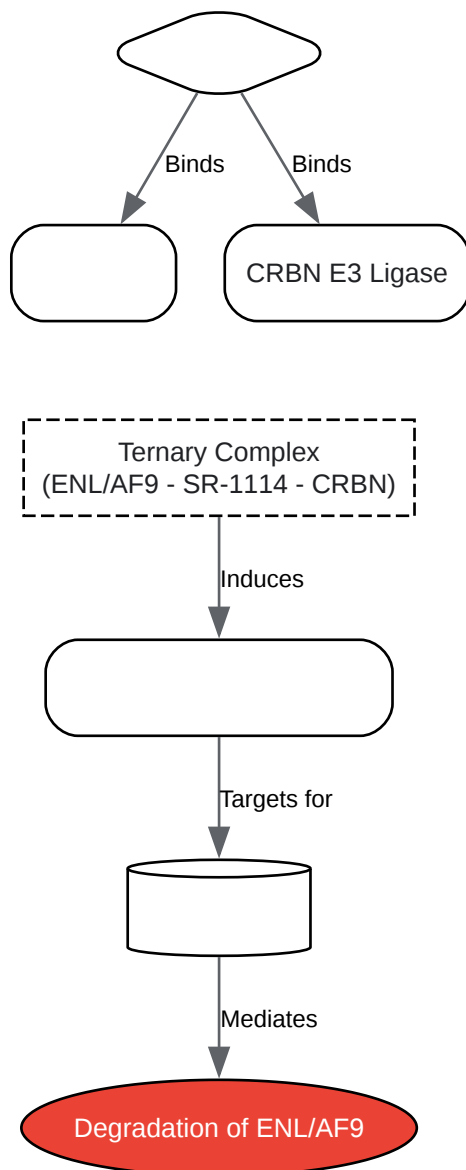
Caption: Role of ENL/AF9 in recruiting DOT1L and SEC in MLL-rearranged leukemia.

## SR-1114 Mechanism of Action

**SR-1114** acts as a molecular bridge to induce the degradation of ENL/AF9. This workflow illustrates the key steps in this process.



## SR-1114 Mechanism of Action



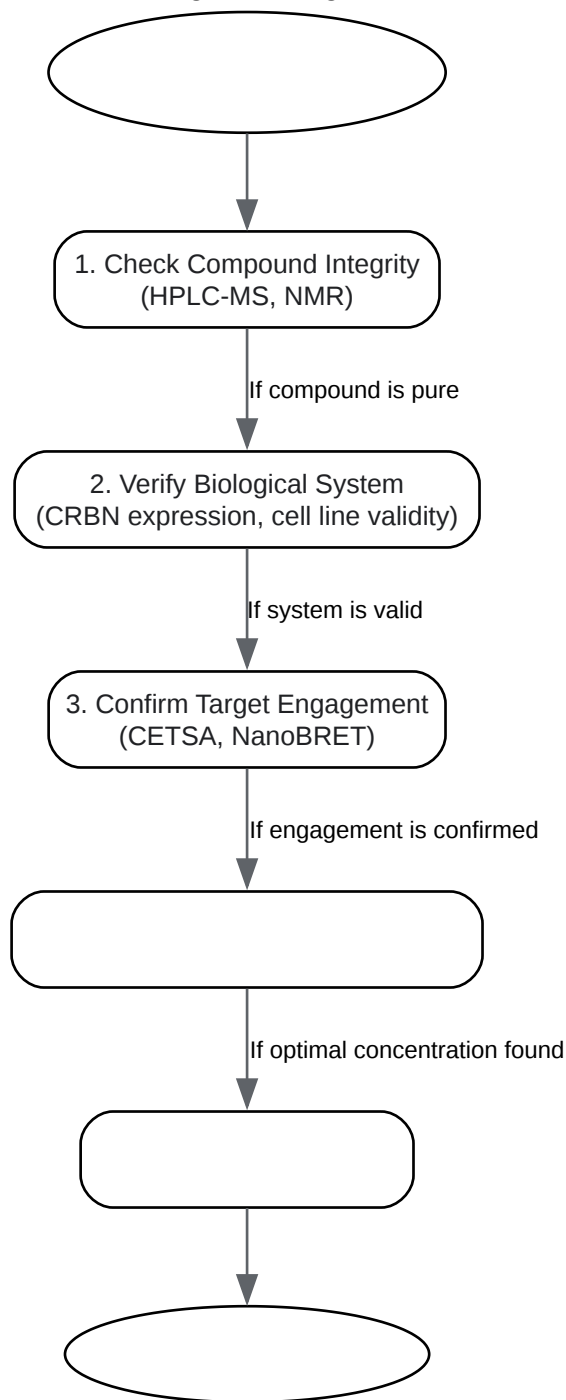
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Caption: Workflow of **SR-1114**-mediated degradation of ENL/AF9.

## Troubleshooting Workflow for Low Degradation Efficiency

This logical workflow can guide researchers in systematically troubleshooting experiments where **SR-1114** does not induce the expected degradation of the target protein.

## Troubleshooting Low Degradation Efficiency



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Caption: A step-by-step guide for troubleshooting low **SR-1114** efficiency.

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